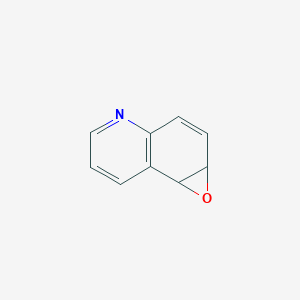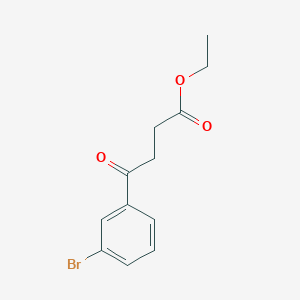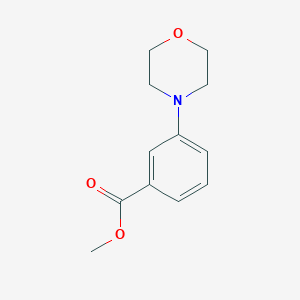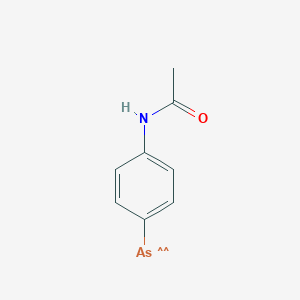
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of tetrahydropyranyl (THP) protecting groups at the 3 and 17beta positions and a keto group at the 6 position. It is primarily used in scientific research for its estrogenic properties and its ability to interact with estrogen receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene typically involves the protection of the hydroxyl groups at the 3 and 17beta positions of estradiol using tetrahydropyranyl groups
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The keto group at the 6 position can be reduced to a hydroxyl group.
Substitution: The tetrahydropyranyl protecting groups can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic conditions, such as the use of hydrochloric acid (HCl), are often employed to remove the tetrahydropyranyl groups.
Major Products Formed
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Removal of tetrahydropyranyl groups to yield free hydroxyl groups at the 3 and 17beta positions.
科学研究应用
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is used in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of protected estradiol derivatives.
Biology: Investigating the interaction of estrogenic compounds with estrogen receptors.
Medicine: Exploring potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Used in the synthesis of other complex steroidal compounds.
作用机制
The mechanism of action of 3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene involves its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of gene transcription. This interaction can influence various biological processes, including cell growth, differentiation, and metabolism .
相似化合物的比较
Similar Compounds
Estradiol: The parent compound, which lacks the tetrahydropyranyl protecting groups and the keto group at the 6 position.
3,17beta-Di(tetrahydropyranyloxy)-estradiol: Similar compound without the keto group at the 6 position.
6-keto-estradiol: Lacks the tetrahydropyranyl protecting groups but has the keto group at the 6 position.
Uniqueness
3,17beta-Di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene is unique due to the combination of tetrahydropyranyl protecting groups and the keto group at the 6 position. This combination allows for specific interactions with estrogen receptors and provides a useful model for studying the reactivity and biological activity of protected estradiol derivatives .
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20-,21-,23+,25+,26?,27?,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVFNUBGWDFYRL-XIOQBIFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471275 |
Source


|
| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53573-82-3 |
Source


|
| Record name | 3,17beta-di(tetrahydropyranyloxy)-6-keto-estra-1,3,5(10)-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B137788.png)
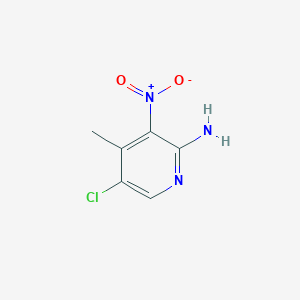
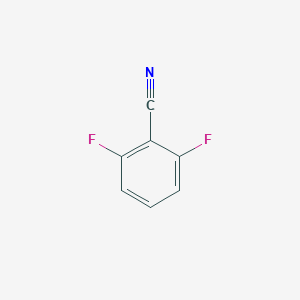
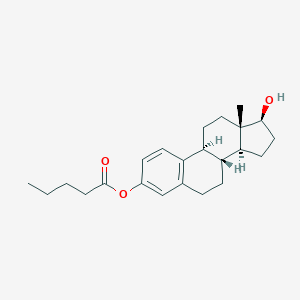
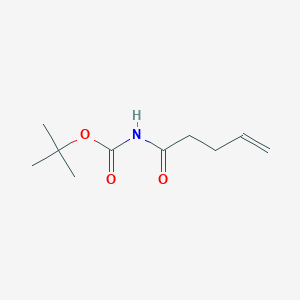


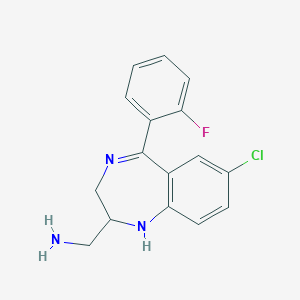
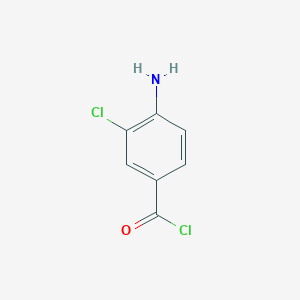
![3-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-11-(3-phenoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B137819.png)
